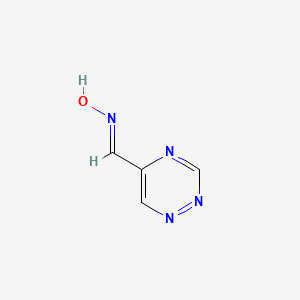

1,2,4-Triazine-5-carbaldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N4O |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

(NE)-N-(1,2,4-triazin-5-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C4H4N4O/c9-8-2-4-1-6-7-3-5-4/h1-3,9H/b8-2+ |

InChI Key |

WCNDBLKEUQIRJH-KRXBUXKQSA-N |

Isomeric SMILES |

C1=C(N=CN=N1)/C=N/O |

Canonical SMILES |

C1=C(N=CN=N1)C=NO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2,4 Triazine 5 Carbaldehyde Oxime

Direct Synthesis of 1,2,4-Triazine-5-carbaldehyde Oxime

The direct synthesis of the target oxime from a pre-existing 1,2,4-triazine (B1199460) ring offers an efficient route, primarily by introducing the oxime functionality in a single conceptual stage.

Synthesis from 1,2,4-Triazines and Nitromethide Ion

A notable method for the direct synthesis involves the reaction of unsubstituted 1,2,4-triazines with nitroalkane anions, such as the nitromethide ion derived from nitromethane. This reaction proceeds via a nucleophilic substitution of a hydrogen atom (SNH) on the electron-deficient triazine ring. researchgate.net The reaction of 1,2,4-triazines with nitroalkane anions is a known method for producing 5-acyl-1,2,4-triazine derivatives. researchgate.net While the direct formation of the 5-carbaldehyde oxime via nitromethide is a specific application of this chemistry, it follows the same mechanistic principle. The nitromethide anion attacks the C5 position of the triazine ring, and subsequent transformation of the introduced nitro group leads to the oxime.

Alternative One-Pot Protocols for Oxime Generation

One-pot syntheses, which combine multiple reaction steps without isolating intermediates, provide a streamlined and efficient alternative for generating 1,2,4-triazine derivatives. rsc.orgbibliomed.org Research has described domino reactions where the deprotection of a carbonyl group in oximes of 5-acyl-1,2,4-triazines is followed by condensation and intramolecular ring closure in a single pot. researchgate.net While this specific example leads to a fused pyrazolo[4,3-e] rsc.orgwikipedia.orgchemeurope.comtriazine system, the principle can be adapted. A plausible one-pot protocol for the target oxime could involve the in situ formation of 1,2,4-triazine-5-carbaldehyde from a suitable precursor, immediately followed by reaction with a hydroxylamine (B1172632) source, thus avoiding the isolation of the potentially reactive aldehyde.

Synthesis of 1,2,4-Triazine-5-carbaldehyde Precursors

A common and versatile approach involves the initial synthesis of the 1,2,4-triazine-5-carbaldehyde, which is then converted to the oxime in a separate step. This strategy allows for greater control and purification of the intermediate aldehyde.

Formylation Reactions on the 1,2,4-Triazine Ring System

The introduction of a formyl (-CHO) group onto the 1,2,4-triazine ring is a key step in synthesizing the aldehyde precursor. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or 2,4,6-trichloro-1,3,5-triazine (TCTA). ijpcbs.comresearchgate.net The resulting electrophilic halomethyleniminium salt attacks the triazine ring, leading to the formation of an iminium species which is then hydrolyzed to yield the corresponding carbaldehyde. ijpcbs.comrsc.org The Vilsmeier-Haack reaction is a powerful tool for creating carboxaldehyde intermediates, which are valuable for further functionalization. ijpcbs.com

Derivatization from 5-Acyl-1,2,4-Triazines

An alternative route to the aldehyde precursor begins with a 5-acyl-1,2,4-triazine, which contains a ketone group at the 5-position. These acyl derivatives can be synthesized through methods like the reaction of 1,2,4-triazines with nitroalkane anions. researchgate.net The subsequent conversion of the acyl group to a formyl group can be achieved through various organic transformations. For instance, thermal denitrogenation of related N-fluoroalkylated 5-acyl-1,2,3-triazoles is known to proceed through ketenimine intermediates, which can rearrange and cyclize into various heterocyclic products. nih.gov While this specific example involves a different triazine isomer, it highlights that the acyl group can serve as a handle for complex transformations, including those that could potentially lead to a formyl derivative under specific conditions.

General Synthetic Routes to the 1,2,4-Triazine Core

The foundation of any synthesis of this compound is the construction of the 1,2,4-triazine heterocyclic core. Several classical and modern methods exist for this purpose.

A prevalent and versatile method involves the condensation of α-dicarbonyl compounds (1,2-diketones) with amidrazones. ijpsr.info A variation of this is the one-pot condensation of 1,2-dicarbonyl compounds with amides in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.netresearchgate.net This approach allows for the synthesis of a variety of substituted 1,2,4-triazines. researchgate.net

Another established method is the Bamberger triazine synthesis , first reported in 1892. wikipedia.orgchemeurope.comexpertsmind.com This reaction involves the coupling of an aryl diazonium salt with the hydrazone of pyruvic acid, followed by an acid-catalyzed cyclization to form a benzotriazine derivative. wikipedia.org

Modern approaches include domino annulation reactions, which offer efficient [4+2] cyclization strategies for building the triazine ring from readily available materials like ketones and aldehydes. rsc.org Intramolecular Staudinger aza-Wittig reactions have also been developed as a key step for the formation of fused and tetrahydro-1,2,4-triazines. nih.gov

Table 1: Comparison of General 1,2,4-Triazine Synthesis Methods

| Method | Key Reactants | General Description | Reference |

|---|---|---|---|

| Condensation | α-Dicarbonyl compounds, Amidrazones/Amides + Hydrazine | A one-pot or stepwise condensation and cyclization to form the triazine ring. | researchgate.netresearchgate.net |

| Bamberger Synthesis | Aryl diazonium salt, Pyruvic acid hydrazone | Classic synthesis involving azo coupling followed by acid-catalyzed cyclization to form benzotriazines. | wikipedia.orgchemeurope.com |

| Domino Annulation | Ketones, Aldehydes, Alkynes etc. | Efficient [4+2] domino reactions to construct the triazine ring in one pot. | rsc.org |

| Staudinger-aza-Wittig | Azido-hydrazide precursors | Intramolecular reaction for the ring closure to form fused or saturated 1,2,4-triazines. | nih.gov |

Tandem Cyclization Approaches to 1,2,4-Triazines

Tandem or domino reactions offer an efficient route to complex molecules like 1,2,4-triazines from simple starting materials in a single pot. rsc.org These processes are characterized by high atom economy and procedural simplicity. acs.org

One notable strategy involves a palladium-catalyzed tandem addition/cyclization of 2-(benzylideneamino)benzonitriles with arylboronic acids. nih.gov While this method directly produces 2,4-diarylquinazolines, the underlying principle of a sequential nucleophilic addition followed by intramolecular cyclization can be adapted for triazine synthesis. nih.gov A plausible mechanism for such a tandem reaction leading to a 1,2,4-triazine would involve the reaction of a suitable nitrogen-containing precursor with a carbonyl compound, followed by an intramolecular cyclization to form the triazine ring.

Another approach is the [4+2] domino annulation reaction, which has been developed for the synthesis of various 1,2,4-triazine derivatives. rsc.org This method utilizes readily available starting materials and proceeds with moderate to high yields, demonstrating its potential for constructing the core triazine structure. rsc.org

Condensation Reactions for Triazine Ring Formation

Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1,2,4-triazines. A common and classical method involves the reaction of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org This approach allows for the formation of 3,5-disubstituted or 3,5,6-trisubstituted 1,2,4-triazines. acs.org

Specifically, the synthesis of 1,3,5-triazines can be achieved through the condensation of aldehydes and alkanolamines, which cyclize to form the triazine ring. nih.gov While this applies to the 1,3,5-isomer, similar principles can be extended to the synthesis of 1,2,4-triazines by selecting appropriate precursors. For instance, the reaction between two equivalents of acid hydrazides and a β-halogeno ketone can yield 3,6-disubstituted triazines. acs.org

The formation of the triazine ring is often confirmed by the disappearance of characteristic spectral bands of the starting materials, such as the N-H and C=O stretching frequencies in IR spectra, and the appearance of new signals corresponding to the triazine ring in NMR spectra. tandfonline.com

Ring Transformation Strategies involving 1,2,4-Triazines

Ring transformation is a powerful tool in heterocyclic chemistry, allowing for the conversion of one heterocyclic system into another. 1,2,4-triazines can participate in inverse electron demand Diels-Alder reactions with electron-rich dienophiles. wikipedia.org This reaction proceeds through a bicyclic intermediate that typically extrudes a molecule of nitrogen gas to form a new aromatic ring, such as a pyridine (B92270). wikipedia.org

A novel approach for the synthesis of 1,2,4-triazines involves a three-step, one-pot reaction sequence starting from N-tosyl hydrazones and aziridines. acs.org This process includes the nucleophilic ring opening of the aziridine, followed by cyclization and oxidation to furnish the 1,2,4-triazine scaffold in a regioselective manner. acs.org This method provides access to a diverse range of 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. acs.org

Green Chemistry Approaches in 1,2,4-Triazine and Oxime Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. mdpi.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes or even seconds, often with improved yields compared to conventional heating methods. tandfonline.comtandfonline.com

Several studies have reported the successful microwave-assisted synthesis of 1,2,4-triazine derivatives. tandfonline.commdpi.comchemistryviews.orgnih.gov These methods often employ solvent-free conditions, using solid inorganic supports like alumina, montmorillonite, or silica (B1680970) gel as energy transfer media. tandfonline.comtandfonline.com This not only circumvents the hazards associated with high-pressure reactions in solvents but also simplifies the work-up procedure. For example, a one-pot, three-step, metal-free [4+2] annulation for the synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines has been developed under microwave irradiation. chemistryviews.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1,2,4-Triazine Derivative

| Method | Reaction Time | Yield | Reference |

| Conventional Heating (Reflux) | 2 hours | 62% | mdpi.com |

| Microwave Irradiation | 2 minutes | 98% | mdpi.com |

Metal-Free and Atom-Economical Protocols

The development of metal-free and atom-economical synthetic protocols is a key goal of green chemistry. Many traditional methods for triazine synthesis rely on metal catalysts or stoichiometric reagents that generate significant waste.

A notable example of a greener approach is an iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH₄I) as the sole nitrogen source to produce 2,4,6-trisubstituted 1,3,5-triazines. researchgate.net This method is atom-efficient and utilizes an inexpensive and readily available nitrogen source. researchgate.net Another sustainable strategy is a microwave-assisted, one-pot, metal-free [4+2] annulation for synthesizing highly substituted 1,2,4-triazines. chemistryviews.org This reaction proceeds under mild conditions with good functional group compatibility. chemistryviews.org

Atom economy is also a key feature of tandem reactions, which combine multiple bond-forming events in a single operation, minimizing the formation of byproducts. acs.org

Solvent Optimization and Byproduct Minimization

The choice of solvent plays a crucial role in the environmental impact of a chemical process. The ideal green solvent is non-toxic, readily available, recyclable, and has a low environmental persistence.

Solvent-free or "dry media" synthesis, often coupled with microwave irradiation, represents a significant advancement in this area. tandfonline.comtandfonline.comrsc.org These reactions are performed by adsorbing the reactants onto a solid support, eliminating the need for a bulk solvent. tandfonline.com This approach not only reduces solvent waste but can also lead to enhanced reaction rates and selectivity. tandfonline.com

Furthermore, the orientation of cyclization reactions to form functionalized 1,2,4-triazine derivatives can be influenced by the type of solvent used, as well as by the substituents on the triazine moiety and the reaction temperature. scilit.net Careful optimization of these parameters can lead to higher yields of the desired product and minimize the formation of unwanted byproducts. A convenient method for the synthesis of 3,6-diaryl-1,2,4-triazines substituted with higher alcohol residues at the C5 position has been reported under solvent-free conditions, highlighting the potential of this approach for functionalizing the triazine core. chimicatechnoacta.ru

Chemical Transformations and Reaction Pathways of 1,2,4 Triazine 5 Carbaldehyde Oxime

Reactions Involving the Oxime Functional Group

The oxime group (-CH=NOH) is a rich hub of chemical reactivity, enabling transformations into amides, amines, and nitriles, as well as various functionalization reactions.

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms oximes into amides. wikipedia.orgorganic-chemistry.org For aldoximes like 1,2,4-triazine-5-carbaldehyde oxime, this rearrangement can yield primary amides, although it often competes with fragmentation to form nitriles. wikipedia.orgmasterorganicchemistry.com The reaction is typically promoted by acids or other reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org A key step involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group. organic-chemistry.orgmasterorganicchemistry.com

Under certain mild conditions, such as using cyanuric chloride (a triazine derivative itself) and N,N-dimethylformamide (DMF), aldoximes can be selectively converted to nitriles, while ketoximes yield amides. organic-chemistry.orgaudreyli.com The reaction mechanism is thought to proceed through the formation of a nitrilium ion intermediate. organic-chemistry.org Therefore, depending on the chosen conditions, the Beckmann rearrangement of this compound can be directed to produce either 1,2,4-triazine-5-carboxamide or 1,2,4-triazine-5-carbonitrile.

Table 1: Reagents for Beckmann Rearrangement and Related Transformations

| Reagent/Catalyst | Product from Aldoxime | Reference |

|---|---|---|

| Strong Acids (e.g., H₂SO₄) | Amide or Nitrile (fragmentation) | wikipedia.orgmasterorganicchemistry.com |

| Phosphorus Pentachloride (PCl₅) | Amide/Nitrile | wikipedia.org |

| Thionyl Chloride (SOCl₂) | Amide/Nitrile | wikipedia.org |

| Cyanuric Chloride/DMF | Nitrile | organic-chemistry.orgaudreyli.com |

The reduction of the oxime functionality is a valuable synthetic route to primary amines. mdpi.com This transformation provides a direct method to synthesize (1,2,4-triazin-5-yl)methanamine from this compound. A variety of reducing agents can accomplish this, ranging from hydride reagents to catalytic hydrogenation. organic-chemistry.org

Systems like sodium borohydride (B1222165) in the presence of transition metal salts, such as copper(II) sulfate, are effective for reducing oximes to amines. Other methods include the use of zinc dust in acetic acid, which can be enhanced by ultrasonic irradiation to shorten reaction times and improve yields. Catalytic hydrogenation over catalysts like Raney nickel or palladium is also a widely used industrial method, though it can sometimes require harsh conditions. wikipedia.orgmdpi.com The choice of reducing agent and reaction conditions is crucial as over-reduction can sometimes lead to secondary amine byproducts.

Table 2: Common Reducing Systems for Oxime to Amine Conversion

| Reducing System | Conditions | Typical Outcome | Reference |

|---|---|---|---|

| Sodium Borohydride/Copper(II) Sulfate | Methanol, Reflux | Primary and Secondary Amines | |

| Zinc Dust/Acetic Acid | Reflux or Ultrasonic Irradiation | Primary Amine | |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas, various pressures/temps | Primary Amine | mdpi.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | Primary Amine |

The direct dehydration of aldoximes is a straightforward and efficient method for the synthesis of nitriles. organic-chemistry.org This reaction converts this compound into 1,2,4-triazine-5-carbonitrile, a valuable synthetic intermediate. A range of dehydrating agents can be employed, often under mild conditions. organic-chemistry.orghighfine.com

Reagents such as propylphosphonic anhydride (B1165640) (T3P) and ethyl dichlorophosphate/DBU facilitate this transformation effectively. organic-chemistry.org The use of sulfuryl fluoride (B91410) (SO₂F₂) in DMSO also provides a rapid and simple method for the dehydration of aldoximes. organic-chemistry.org Interestingly, some reagents typically used for the Beckmann rearrangement, like cyanuric chloride, can also be used to directly and selectively convert aldoximes to nitriles. organic-chemistry.orgsciencemadness.org Biocatalytic methods using aldoxime dehydratases also represent a green chemistry approach to this conversion. nih.gov

The oxygen and nitrogen atoms of the oxime group can be functionalized to create a variety of derivatives. O-alkylation or O-acylation of this compound yields oxime ethers or esters, respectively. These O-substituted derivatives can be important intermediates; for instance, the catalytic reduction of O-alkyl oximes is a pathway to N-alkoxyamines. nih.govresearchgate.net

N-functionalization, typically through reaction with alkylating agents, can lead to the formation of nitrones. Nitrones are versatile 1,3-dipoles that can participate in various cycloaddition reactions, further expanding the synthetic utility of the parent oxime.

Oximes can be hydrolyzed back to their parent carbonyl compounds and hydroxylamine (B1172632). This reaction is typically carried out under acidic conditions. For this compound, hydrolysis would regenerate 1,2,4-triazine-5-carbaldehyde. While often seen as a reverse reaction, controlled hydrolysis can be a useful deprotection strategy in a multi-step synthesis. For example, if the oxime is used to protect the aldehyde group on the triazine ring, acid-catalyzed hydrolysis would liberate the aldehyde for further reactions. researchgate.net

Reactivity of the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack and inverse electron-demand Diels-Alder (IEDDA) reactions. youtube.comresearchgate.net This reactivity is a key feature of the molecule, allowing for the construction of more complex fused heterocyclic systems.

The high nitrogen content significantly lowers the aromatic resonance energy compared to benzene, facilitating nucleophilic aromatic substitution reactions. youtube.com For instance, substituents at the C3, C5, or C6 positions can potentially be displaced by strong nucleophiles. Furthermore, nucleophilic substitution of hydrogen (SNH) can occur, as seen in the reaction of 1,2,4-triazine-4-oxides with cyanide ions. rsc.org

A particularly important reaction of 1,2,4-triazines is the IEDDA cycloaddition. nih.govrsc.org They react as heterodienes with electron-rich dienophiles, such as enamines or strained alkynes (e.g., bicyclononynes). nih.govnih.gov This [4+2] cycloaddition is typically followed by the extrusion of a molecule of dinitrogen (N₂) to yield a stable, aromatic pyridine (B92270) ring. youtube.com This transformation is a powerful tool for late-stage functionalization and bioconjugation chemistry. rsc.org Under certain conditions, such as treatment with reducing agents or acids, the 1,2,4-triazine ring can also undergo ring contraction to afford imidazole (B134444) derivatives. researchgate.net

Table 3: Key Reactions of the 1,2,4-Triazine Ring

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Inverse Electron-Demand Diels-Alder (IEDDA) | Strained alkynes, enamines | Pyridines (after N₂ extrusion) | youtube.comnih.govrsc.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles | Substituted 1,2,4-triazines | youtube.com |

| Nucleophilic Substitution of Hydrogen (SNH) | Cyanide (on N-oxide) | Cyano-1,2,4-triazines | rsc.org |

Nucleophilic Substitution Reactions on the Triazine Core

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, primarily at the C-3, C-5, and C-6 positions. The reactivity of these positions is influenced by the substituents on the ring. For substrates like this compound, the C-5 position is already functionalized, but substitutions can occur at other positions if a suitable leaving group is present.

A common strategy for functionalizing the triazine core involves the nucleophilic substitution of a leaving group, such as a halogen or a methylsulfanyl group. For example, 3-methylsulfanyl-1,2,4-triazine can undergo nucleophilic addition with organolithium or Grignard reagents, followed by oxidation, to introduce new carbon substituents at the C-5 and C-6 positions. Similarly, the substitution of a cyano group at the C-5 position by various nucleophiles, including alcohols and amines, has been reported, sometimes under solvent-free conditions. researchgate.netsapub.org

The general reactivity of 2,4,6-trichloro-1,3,5-triazine (a related s-triazine) demonstrates a sequential substitution pattern where the reactivity of the remaining chlorine atoms decreases after each substitution, often requiring progressively higher temperatures for subsequent reactions. This principle of decreasing reactivity upon substitution also applies to the 1,2,4-triazine core.

| Nucleophile Type | Reagent Example | Position of Substitution | Conditions |

| C-Nucleophile | Organolithium reagents | C5 / C6 | Low temperature, followed by oxidation |

| C-Nucleophile | Grignard reagents | C5 / C6 | Addition, followed by oxidation |

| O-Nucleophile | Higher Alcohols | C5 (ipso-substitution of CN) | Solvent-free |

| N-Nucleophile | Amines | C5 (ipso-substitution of CN) | Solvent-free |

| N-Nucleophile | Anilines, Heterocyclic Amines | C5 (ipso-substitution of CN) | Solvent-free, thermal |

Inverse Electron Demand Diels-Alder Reactions

1,2,4-Triazines are well-established as electron-poor dienes in inverse electron demand Diels-Alder (IEDDA) reactions, a powerful tool for constructing new heterocyclic rings. researchgate.net In these reactions, the 1,2,4-triazine (the diene) reacts with an electron-rich dienophile, such as an enamine, ynamine, or strained alkene, followed by the elimination of a small molecule (typically N₂) to yield a new aromatic heterocycle.

The reactivity of the triazine in IEDDA reactions is significantly enhanced by electron-withdrawing substituents. The 5-carbaldehyde oxime group on the target molecule is expected to increase the rate of cycloaddition. The reaction typically proceeds by forming new bonds across the C3 and C6 positions of the triazine ring. The initial cycloadduct then undergoes a retro-Diels-Alder reaction to expel dinitrogen, leading to a dihydropyridine (B1217469) intermediate which subsequently aromatizes to a pyridine derivative. The use of strained dienophiles like trans-cyclooctene (B1233481) (TCO) can dramatically accelerate these reactions, making them suitable for applications in bioconjugation. researchgate.netsapub.org

| Dienophile | Product Type | Key Features |

| Enamines | Pyridines | Modest yields with parent 1,2,3-triazines, potentially better with activated 1,2,4-triazines. |

| Strained Alkenes (e.g., TCO) | Dihydropyridazines | High reaction rates, useful in bioconjugation. |

| Strained Alkynes (e.g., BCN) | Pyridazines | Forms stable cycloadducts. |

| Dimethyl Acetylenedicarboxylate (B1228247) | Pyridines | Classic dienophile for IEDDA reactions. |

Palladium-Catalyzed Cross-Coupling Reactions of Triazines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov These reactions are widely applied to functionalize heteroaromatic cores, including 1,2,4-triazines.

To utilize these methods, a leaving group, typically a halide (Cl, Br, I) or a triflate, is required on the triazine ring. While this compound does not inherently possess such a group, one could be introduced at the C-3 or C-6 positions. For instance, a 3-chloro or 3-bromo-1,2,4-triazine (B15381924) bearing the 5-carbaldehyde oxime moiety could serve as a substrate for various cross-coupling reactions.

Research has demonstrated the synthesis of 6-aryl-2,4-diaminotriazines via Suzuki cross-coupling of the corresponding 6-chloro derivative with aryl boronic acids using a palladium catalyst. nih.gov A general approach for the selective functionalization of 3-methylsulfanyl-1,2,4-triazine involves a combination of nucleophilic addition and palladium-catalyzed cross-coupling reactions to yield 3,5-disubstituted-1,2,4-triazines. This highlights the modularity of these methods in building complex triazine derivatives.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Position Functionalized |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | C3, C5, or C6 (from halide) |

| Heck Coupling | Alkenes | Pd(OAc)₂/Ligand | C3, C5, or C6 (from halide) |

| Negishi Coupling | Organozinc reagents | Pd(0) catalyst | C3, C5, or C6 (from halide) |

| Liebeskind-Srogl | Boronic Acids | Pd(0) / Cu(I) cofactor | C3 (from thioether) |

Cyclization and Annulation Reactions Forming Fused Heterocycles

The functional groups of this compound serve as handles for constructing fused polycyclic systems. The oxime and the adjacent triazine nitrogens provide the necessary reactive sites for annulation reactions, leading to novel heterocyclic scaffolds.

Formation of Pyrazolo[4,3-e]mdpi.comchemhelpasap.comyoutube.comtriazines

A significant application of this compound is its use as a direct precursor to the pyrazolo[4,3-e] mdpi.comchemhelpasap.comyoutube.comtriazine ring system. This fused heterocycle has garnered interest for its potential biological activities. The synthesis is achieved through a one-pot reaction between the oxime of a 5-formyl- or 5-acyl-1,2,4-triazine and hydrazine (B178648) hydrochloride. The reaction proceeds via an intramolecular cyclization to afford the pyrazolo[4,3-e] mdpi.comchemhelpasap.comyoutube.comtriazine core in good yields. This transformation highlights an efficient pathway for building molecular complexity from the triazine oxime starting material.

Thiazolo[5,4-e]-1,2,4-triazine System Formation

The synthesis of the thiazolo[5,4-e]-1,2,4-triazine system from this compound can be envisioned through a multi-step sequence based on the classical Hantzsch thiazole (B1198619) synthesis. synarchive.comyoutube.comresearchgate.net This established method involves the condensation of an α-halocarbonyl compound with a thioamide.

A plausible pathway would involve:

Conversion of the Oxime to a Thioamide: The oxime can be hydrolyzed back to the carbaldehyde, which can then be converted to the corresponding 1,2,4-triazine-5-carbothioamide.

α-Halogenation: A separate α-haloketone is required as the second component for the Hantzsch synthesis.

Cyclocondensation: The triazine-5-carbothioamide would then react with the α-haloketone. The reaction initiates with nucleophilic attack by the sulfur of the thioamide onto the α-carbon of the haloketone, followed by intramolecular cyclization of the nitrogen onto the ketone carbonyl and subsequent dehydration to form the fused thiazole ring.

This approach allows for the construction of the thiazolo[5,4-e]-1,2,4-triazine scaffold, merging the triazine and thiazole heterocycles.

Synthesis of Pyrrolo[2,1-c]mdpi.comchemhelpasap.comyoutube.comtriazines

The synthesis of pyrrolo[2,1-f] mdpi.comchemhelpasap.comyoutube.comtriazines, a privileged scaffold found in pharmaceuticals, typically begins with a pyrrole (B145914) derivative upon which the triazine ring is constructed. mdpi.com However, alternative strategies starting from a pre-formed 1,2,4-triazine have been developed.

One such method involves the 1,3-dipolar cycloaddition of 1,2,4-triazinium ylides. chemhelpasap.comyoutube.com In this approach, a 1,2,4-triazine is first N-alkylated to form a stable 1-alkyl-1,2,4-triazinium salt. chemhelpasap.com In the presence of a base, this salt generates a triazinium ylide in situ. This ylide then acts as a 1,3-dipole and reacts with electron-poor dipolarophiles, such as dimethyl acetylenedicarboxylate (DMAD), to yield highly substituted pyrrolo[2,1-f] mdpi.comchemhelpasap.comyoutube.comtriazines in a single, regioselective step. chemhelpasap.comyoutube.com This pathway offers a direct route to the fused pyrrolotriazine system starting from a substituted 1,2,4-triazine core.

Derivatization and Functionalization of the Triazine-Oxime Scaffold

The this compound scaffold serves as a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. These modifications are pivotal for tuning the molecule's physicochemical properties and exploring its potential in various scientific applications. The derivatization strategies primarily focus on reactions involving the triazine ring and the oxime moiety, leading to the creation of novel hybrid molecules with unique characteristics.

Introduction of Halogen and Fluorine Substituents

The incorporation of halogen atoms, particularly fluorine, into heterocyclic structures is a widely recognized strategy in medicinal chemistry for modulating biological activity. scirp.org The high electronegativity of fluorine can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. scirp.orgnih.gov While direct halogenation of this compound is not extensively documented, methods for introducing halogens onto the 1,2,4-triazine core are well-established.

Fluorinated 1,2,4-triazine derivatives are often synthesized from fluorinated precursors. For instance, 4,4'-difluorobenzil (B1266174) can be reacted with thiosemicarbazide (B42300) to produce 3-mercapto-5,6-di(4'-fluorophenyl)-1,2,4-triazine. scirp.org Another approach involves the synthesis of fluorinated 1,2,4-triazinones through alkylation, amination, and oxidation of precursors like 6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. researchgate.net The introduction of a trifluoromethyl (CF3) group, a common fluorine-containing substituent, has been achieved via (3+3)-annulation reactions between trifluoroacetonitrile (B1584977) imines and α-amino esters to yield trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov

The introduction of chlorine and iodine onto the triazine ring can be accomplished through diazotization reactions. For example, 3-aminotriazine 1-oxides can be converted to their 3-chloro or 3-iodo counterparts. nih.gov The amino group is first diazotized, and subsequent treatment with a chlorine or iodine source yields the halogenated derivative. nih.gov These halogenated triazines can then serve as intermediates for further functionalization through cross-coupling reactions. nih.gov

Table 1: Selected Methods for Halogenation and Fluorination of the 1,2,4-Triazine Ring

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4,4'-Difluorobenzil, Thiosemicarbazide | Glacial Acetic Acid, Reflux | 3-Mercapto-5,6-di(4'-fluorophenyl)-1,2,4-triazine | scirp.org |

| 6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Alkylation, Amination, Oxidation | Various Fluorine Substituted 1,2,4-triazinones | researchgate.net |

| 3-Aminotriazine 1-oxide | 1. Diazotization (TFA) 2. Chlorination | 3-Chlorotriazine 1-oxide | nih.gov |

| 3-Aminotriazine 1-oxide | 1. Diazotization (tBuNO₂, THF) 2. Iodination (CH₂I₂) | 3-Iodotriazine 1-oxide | nih.gov |

Preparation of Xanthone- and Acridone-Triazine Conjugates

The synthesis of hybrid molecules combining 1,2,4-triazine with xanthone (B1684191) or acridone (B373769) scaffolds has been reported, yielding novel compounds with potential applications in cancer research. mdpi.comnih.gov These conjugates are typically prepared through the reaction of a 1,2,4-triazine derivative with a hydroxylated xanthone or acridone.

A general method involves dissolving the 1,2,4-triazine and a hydroxy-substituted acridone or xanthone in acetic acid in the presence of methanesulfonic acid. mdpi.com For example, reacting various 1,2,4-triazines with 1-hydroxy-3-methoxy-10-methylacridone (B79369) under these conditions produced a series of acridone-triazine conjugates in good yields. mdpi.com A similar procedure using 1,3-dihydroxy-9H-xanthen-9-one as the starting material leads to the formation of xanthone-triazine conjugates. mdpi.comnih.gov

The initial products of these reactions are often dihydrotriazine-substituted acridones or xanthones. mdpi.comnih.gov These intermediates can then undergo oxidation to form the fully aromatic triazine conjugates. mdpi.com This two-step process allows for the creation of a diverse library of 21 novel xanthone and acridone derivatives, which were subsequently evaluated for their biological activities. mdpi.comnih.gov The versatility of this synthetic route suggests that this compound or its derivatives could potentially be employed as the triazine component in these conjugation reactions.

Table 3: Synthesis of Xanthone- and Acridone-Triazine Conjugates | Triazine Component | Xanthone/Acridone Component | Reagents and Conditions | Product Type | Reference | | --- | --- | --- | --- | --- | | Substituted 1,2,4-triazines (6a-f) | 1-Hydroxy-3-methoxy-10-methylacridone (2) | Acetic acid, Methanesulfonic acid | Dihydrotriazine-substituted acridones (7a-f) | mdpi.com | | Dihydrotriazine-substituted acridones (7a-e) | Oxidation | Aromatic acridone-triazine conjugates (9a-e) | mdpi.com | | Substituted 1,2,4-triazines (6a,b) | 1,3-Dihydroxy-9H-xanthen-9-one (11) | Acetic acid, Methanesulfonic acid | Dihydrotriazine-substituted xanthones (12a,b) | mdpi.com | | Dihydrotriazine-substituted xanthones (14a,b) | Oxidation | Aromatic xanthone-triazine conjugates (15a,b) | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 1,2,4 Triazine 5 Carbaldehyde Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 1,2,4-triazine (B1199460) derivatives, offering detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, ¹⁵N, and ²⁹Si.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the 1,2,4-triazine framework and its substituents. The chemical shifts of protons are highly sensitive to their local electronic environment, providing key structural information.

In derivatives of 1,2,4-triazine, the proton of the C4-H in the triazine ring of 1,4-dihydroazolo[5,1-c] rsc.orgresearchgate.netresearchgate.nettriazines is typically observed in the range of 6.26–6.48 ppm. mdpi.com The azomethine proton (–CH=N) in related triazine Schiff base derivatives shows a characteristic singlet in the downfield region, typically between 8.72 and 8.96 ppm. rsc.org The hydroxyl proton of the oxime group (C=N-OH) is also a key diagnostic signal, often appearing as a broad singlet at a significantly downfield chemical shift, for instance, between 10.61 and 13.75 ppm in some triazine derivatives. rsc.org

For substituted derivatives, the proton signals of the substituents provide further structural confirmation. For example, in an N-methylpiperazino substituted triazine, the complexity of the ¹H-NMR spectrum increases due to the various conformations of the piperazine (B1678402) ring. tdx.cat Similarly, in aminopropyl substituted triazines, the methylene (B1212753) protons adjacent to the nitrogen and those in the middle of the propyl chain can be distinguished by their chemical shifts and coupling patterns. tdx.cat

Interactive Table: ¹H NMR Chemical Shifts for Protons in 1,2,4-Triazine Derivatives

| Proton Type | Chemical Shift (ppm) | Multiplicity | Notes |

| C4-H (in 1,4-dihydroazolo[5,1-c] rsc.orgresearchgate.netresearchgate.nettriazines) | 6.26–6.48 | Singlet | mdpi.com |

| Azomethine (-CH=N) | 8.72–8.96 | Singlet | In Schiff base derivatives rsc.org |

| Oxime Hydroxyl (-OH) | 10.61–13.75 | Broad Singlet | rsc.org |

| NH (in 1,4-dihydroazolo[5,1-c] rsc.orgresearchgate.netresearchgate.nettriazines) | 9.77–12.10 | Broad Singlet | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in 1,2,4-triazine derivatives are characteristic of their hybridization and electronic environment.

The carbon atom of the azomethine group (–CH=N) in triazine Schiff bases typically resonates around 162.5–163.0 ppm. rsc.org The carbons within the triazine ring itself also exhibit distinct chemical shifts. For instance, in some s-triazine derivatives, the C-2 and C-4/C-6 carbons can be found at approximately 191.0 ppm and 163.7 ppm, respectively. rsc.org In 1,4-dihydroazolo[5,1-c] rsc.orgresearchgate.netresearchgate.nettriazines, the C4 carbon, being sp³-hybridized, shows a signal in the upfield region of 67.7–70.1 ppm. mdpi.com

Interactive Table: ¹³C NMR Chemical Shifts for Carbons in 1,2,4-Triazine Derivatives

| Carbon Type | Chemical Shift (ppm) | Notes |

| Azomethine (–CH=N) | 162.5–163.0 | In Schiff base derivatives rsc.org |

| Triazine Ring C-2 | ~191.0 | In specific s-triazine derivatives rsc.org |

| Triazine Ring C-4/C-6 | ~163.7 | In specific s-triazine derivatives rsc.org |

| Triazine Ring C4 (sp³) | 67.7–70.1 | In 1,4-dihydroazolo[5,1-c] rsc.orgresearchgate.netresearchgate.nettriazines mdpi.com |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Tautomeric Studies

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for investigating tautomerism in nitrogen-containing heterocycles like 1,2,4-triazines. researchgate.net Tautomers are isomers that readily interconvert, and ¹⁵N NMR can distinguish between different tautomeric forms by probing the chemical environment of the nitrogen atoms. researchgate.netrsc.org

The ¹⁵N chemical shifts are highly sensitive to the bonding and hybridization state of the nitrogen atoms. For example, in studies of related azole compounds, ¹⁵N NMR has been instrumental in determining the predominant tautomeric form in solution and in the solid state. researchgate.net The combination of experimental ¹⁵N NMR data with computational methods, such as GIAO-DFT calculations, provides a robust methodology for the unambiguous structural assignment of different tautomers and isomers. rsc.org This approach has been successfully applied to distinguish between 1,4-, 1,5-, and 2,4-disubstituted 1,2,3-triazoles, a related class of compounds. rsc.org

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Organosilicon Analogues

For organosilicon derivatives of 1,2,4-triazines, Silicon-29 NMR (²⁹Si NMR) spectroscopy offers direct insight into the silicon environment. ²⁹Si is a spin-1/2 nucleus, but its low natural abundance and long relaxation times can make it a less sensitive nucleus to study. researchgate.net Despite these challenges, ²⁹Si NMR provides a wide chemical shift range, which is highly informative for characterizing the structure of organosilicon compounds. huji.ac.il

The chemical shifts in ²⁹Si NMR are influenced by the substituents attached to the silicon atom. For instance, the introduction of a trimethylsilyl (B98337) group provides a characteristic signal that can be used for structural confirmation. ²⁹Si NMR has been used to monitor reactions involving organosilicon compounds, such as the conversion of alkynyl(allyl)dimethylsilanes into 1-silacyclohex-2-ene derivatives. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) absorption spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule.

Infrared (IR) Absorption Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present.

In the context of 1,2,4-triazine-5-carbaldehyde oxime and its derivatives, IR spectroscopy is crucial for identifying key functional groups. The oxime group (C=N-OH) exhibits a characteristic absorption band for the C=N bond, typically observed around 1643 cm⁻¹. researchgate.net The hydroxyl (O-H) stretching vibration of the oxime appears as a broad band, often in the region of 3418 cm⁻¹. researchgate.net

For the 1,2,4-triazine ring itself, a characteristic stretching vibration for the -C=N- bond within the ring is observed in the region of 1576 cm⁻¹. rsc.org In derivatives containing a carbonyl group, such as 1,2,4-triazinones, a strong absorption band corresponding to the C=O stretch is typically seen around 1650 cm⁻¹. e3s-conferences.org The presence or absence of certain bands can also confirm reaction outcomes. For example, the disappearance of bands associated with a secondary amine (-NH) and a hydroxyl (-OH) group can indicate the successful formation of a Schiff base. rsc.org

Interactive Table: Characteristic IR Absorption Frequencies for 1,2,4-Triazine Derivatives

| Functional Group | Absorption Frequency (cm⁻¹) | Vibration Type | Notes |

| Oxime O-H | ~3418 | Stretching | researchgate.net |

| Oxime C=N | ~1643 | Stretching | researchgate.net |

| Triazine Ring C=N | ~1576 | Stretching | rsc.org |

| Carbonyl C=O | ~1650 | Stretching | In triazinone derivatives e3s-conferences.org |

| Triazine Ring C-N | 1217, 1173, 1106, 1027 | Stretching | mdpi.com |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of 1,2,4-triazine derivatives. This technique provides detailed information about the molecular structure and bonding within the triazine core and its substituents.

In studies of related 1,2,4-triazine derivatives, such as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, FT-Raman spectroscopy has been effectively used to identify characteristic vibrational modes. researchgate.net For instance, the C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. researchgate.net In one study, these vibrations were recorded at 3078.83 and 2930.64 cm⁻¹ in the FT-Raman spectrum. researchgate.net The C-H in-plane bending vibrations are found in the 1300-1000 cm⁻¹ range, with specific bands for a dichlorophenyl derivative appearing at 1113.76 and 1084.84 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations are assigned to bands at 788.57 and 760.49 cm⁻¹. researchgate.net

Furthermore, the scissoring mode of an NH₂ group in a triazine derivative has been identified at 1584.21 cm⁻¹ in the FT-Raman spectrum, while the NH₂ rocking vibration was observed at 994.23 cm⁻¹. researchgate.net These assignments, often supported by density functional theory (DFT) calculations, provide a detailed vibrational fingerprint of the molecule. researchgate.net The analysis of these vibrational modes in this compound would similarly reveal the influence of the carbaldehyde oxime group on the vibrational characteristics of the triazine ring.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and photophysical properties of 1,2,4-triazine derivatives, detailing how these molecules interact with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within this compound and its analogs. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of these absorptions are indicative of the molecule's electronic structure.

For various 1,2,4-triazine derivatives, UV-Vis absorption spectra have been reported and analyzed. nih.govmdpi.comresearchgate.net For example, a study on 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide using diffused reflectance spectroscopy (DRS) identified optical band transitions at 2.07 eV and 2.67 eV in powder form. mdpi.com Theoretical calculations using time-dependent density functional theory (TD-DFT) on a series of 1,2,4-triazine derivatives showed electronic transitions in the range of 335 nm to 416 nm. nih.gov These transitions were primarily attributed to HOMO → LUMO and HOMO-2 → LUMO electronic transitions. nih.gov The position of the absorption maxima can be influenced by the solvent and the specific substituents on the triazine ring. researchgate.net For instance, the introduction of different substituent groups can lead to a red shift (bathochromic shift) or blue shift (hypsochromic shift) in the absorption spectrum. nih.gov

| Compound/Derivative | Method | Absorption Maxima (λmax) / Band Gap | Reference |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | DRS | 2.07 eV, 2.67 eV | mdpi.com |

| 1,2,4-Triazine Dyes (Theoretical) | TD-DFT | 335 nm, 348 nm, 416 nm | nih.gov |

| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | UV-Vis | 351.0 nm | nih.gov |

Photoluminescence (PL) Properties of Derivatives

The photoluminescence properties of 1,2,4-triazine derivatives are of significant interest for their potential applications in optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.commdpi.com Photoluminescence spectroscopy reveals the emission characteristics of these molecules after they have been excited by absorbing light.

Studies on various 1,2,4-triazine derivatives have demonstrated their luminescent capabilities. For instance, a novel 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide exhibited photoluminescence emission peaks. mdpi.com In its as-deposited thin film form, it showed two PL emission peaks centered at 473 and 490 nm, with a shoulder at 422 nm. mdpi.com After annealing, the film displayed five PL emission peaks at 274, 416, 439, 464, and 707 nm, with a shoulder at 548 nm. mdpi.com

Iridium(III) complexes incorporating 5-N-(aryl)-amino- or 5-cycloamino-3-(pyridine-2-yl)-1,2,4-triazine ligands have been synthesized and shown to exhibit red luminescence in both solution and solid states. researchgate.neturfu.ru Similarly, newly synthesized fluorescent dyes containing a 1,4-dihydroazolo[5,1-c] nih.govresearchgate.netnih.govtriazine core demonstrated emission maxima between 433–487 nm with quantum yields ranging from 6.1% to 33.3%. mdpi.com Some of these derivatives also exhibited aggregation-induced emission (AIE) behavior. mdpi.com

| Derivative | Emission Maxima | Quantum Yield | Reference |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide (as-deposited film) | 473 nm, 490 nm | - | mdpi.com |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide (annealed film) | 274 nm, 416 nm, 439 nm, 464 nm, 707 nm | - | mdpi.com |

| Iridium(III) complexes with 3-(pyridine-2-yl)-1,2,4-triazine ligands | Red emission | - | researchgate.neturfu.ru |

| 1,4-dihydroazolo[5,1-c] nih.govresearchgate.netnih.govtriazine derivatives | 433–487 nm | 6.1–33.3% | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. This information is vital for confirming the chemical structure of newly synthesized compounds.

In mass spectral analysis, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern, which is the collection of fragment ions, offers clues about the molecule's structure.

For example, in the analysis of 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amine, a derivative of 1,2,4-triazine, the molecular ion peak was observed at an m/z of 332.0 [M+H]⁺. acs.org The fragmentation of 1,2,4-triazine derivatives often involves the cleavage of bonds adjacent to the triazine ring and within the substituent groups. libretexts.orgmiamioh.edu For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The presence of a nitrogen-containing heterocyclic ring like 1,2,4-triazine often results in an odd molecular ion peak, a characteristic that aids in its identification. libretexts.org The analysis of fragmentation patterns can help to piece together the structure of the original molecule.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous structural information for this compound and its derivatives.

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of bulk materials. For example, a study on 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide found that the compound has a triclinic crystal structure. mdpi.com Similarly, the crystal structure of 2,4,6-triamino-1,3,5-triazine (melamine) has been confirmed to be monoclinic using single-crystal XRD. researchgate.net The analysis of pyrimido-[5,4-e]-1,2,4-triazine antibiotics, xanthothricin and fervenulin, by X-ray analysis also revealed monoclinic crystal systems and provided insights into the bond length distribution. nih.gov

| Compound/Derivative | Crystal System | Space Group | Key Findings | Reference |

| Xanthothricin | Monoclinic | P21/c | Alternation of double and ordinary bonds | nih.gov |

| Fervenulin | Monoclinic | P21/c | Alternation of double and ordinary bonds | nih.gov |

| 2,4,6-triamino-1,3,5-triazine (melamine) | Monoclinic | P21/c | Confirmation of crystal structure | researchgate.net |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | Triclinic | - | Characterization of crystalline nature | mdpi.com |

| 1,2,4-triazine adenosine (B11128) A2A antagonists | - | - | Detailed binding mode in receptor | nih.govacs.org |

Computational Chemistry and Theoretical Investigations of 1,2,4 Triazine 5 Carbaldehyde Oxime

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic properties of 1,2,4-triazine-5-carbaldehyde oxime. These methods solve complex equations to model the behavior of electrons within the molecule, yielding valuable data on its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable molecular structure (optimized geometry) and to analyze the frontier molecular orbitals. irjweb.comcolab.ws For 1,2,4-triazine (B1199460) derivatives, calculations are commonly performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). irjweb.comnih.gov This approach calculates the molecule's total electronic energy, which is minimized to find the equilibrium geometry, providing data on bond lengths, bond angles, and dihedral angles.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.netd-nb.info For instance, in related 1,2,4-triazine derivatives, the HOMO orbitals are often localized on the triazine ring and electron-donating groups, while LUMO orbitals are centered on the triazine ring and electron-accepting moieties. nih.govd-nb.info

Table 1: Representative DFT-Calculated Electronic Properties for a 1,2,4-Triazine Derivative

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital. irjweb.com |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital. irjweb.com |

| Energy Gap (ΔE) | 4.48 | Difference between LUMO and HOMO energies, indicating chemical reactivity. irjweb.com |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules and predict their electronic absorption spectra (UV-Vis). d-nb.inforesearchgate.net This method calculates the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital, and the oscillator strength (f), a dimensionless quantity that indicates the probability of a specific electronic transition occurring. griffith.edu.au

For 1,2,4-triazine systems, TD-DFT calculations, often using functionals like CAM-B3LYP with an appropriate basis set (e.g., 6-31++G(d,p)), can accurately predict the absorption maxima (λmax). nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of electronic transitions, such as n→π* or π→π*, within the molecule. mdpi.com Computational studies on similar triazine derivatives demonstrate a good correlation between TD-DFT predicted spectra and experimentally measured data. griffith.edu.auresearchgate.net

Table 2: Example of TD-DFT Predicted vs. Experimental Absorption for a Triazine Derivative

| Computational Method | Predicted λmax (nm) | Experimental λmax (nm) | Solvent |

| TD-DFT/CAM-B3LYP | 350 | 355 | Dichloromethane |

| ZINDO/S//PM3 | 345 | 355 | Dichloromethane |

Note: Data is illustrative for a related triazine compound to show the predictive power of the method. griffith.edu.aumdpi.com

Stereochemical Behavior and Tautomerism Studies

The structural complexity of this compound allows for different isomeric forms, which can be investigated using computational methods to determine their relative stabilities and interconversion barriers.

The presence of a carbon-nitrogen double bond (C=N) in the oxime group leads to the possibility of geometrical isomerism due to restricted rotation around this bond. studymind.co.ukadichemistry.com The two resulting stereoisomers are designated as E (entgegen) and Z (zusammen) based on the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.infomasterorganicchemistry.com

For this compound, the substituents on the double bond are:

On the carbon atom: the 1,2,4-triazine ring and a hydrogen atom.

On the nitrogen atom: a hydroxyl group (-OH) and a lone pair of electrons.

According to CIP rules, the 1,2,4-triazine ring has a higher priority than the hydrogen atom. The hydroxyl group has a higher priority than the lone pair.

The Z-isomer will have the high-priority groups (the triazine ring and the hydroxyl group) on the same side of the C=N double bond. adichemistry.com

The E-isomer will have the high-priority groups on opposite sides of the C=N double bond. adichemistry.com

Computational chemistry can be used to model both the E and Z isomers, calculate their respective energies to predict which is more stable, and determine the energy barrier for their interconversion.

The 1,2,4-triazine ring contains three nitrogen atoms, and the hydrogen atom from the N-H bond can potentially migrate to the other nitrogen atoms in a process known as annular prototropic tautomerism. This results in different tautomeric forms of the molecule, each with a distinct arrangement of double bonds within the ring. For the 1,2,4-triazine system, a proton can potentially be located on N1, N2, or N4, leading to different stable or transient isomers.

DFT calculations are an effective tool for studying this phenomenon. By calculating the total energy of each possible tautomer, researchers can identify the most thermodynamically stable form of this compound in the ground state. Studies on related nitrogen-containing heterocycles have successfully used this approach to determine the predominant tautomeric form in different environments. nih.gov

Spectroscopic Property Prediction through Computational Methods

Computational methods provide a powerful means to predict a wide range of spectroscopic properties for this compound, offering a theoretical fingerprint of the molecule. This is particularly useful for confirming experimental results or for studying molecules that have not yet been synthesized.

Beyond the UV-Vis spectra predicted by TD-DFT, other spectroscopic properties can be calculated. For example, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum, helping to assign specific absorption bands to particular molecular vibrations. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are essential for structural elucidation. researchgate.net The correlation between computationally predicted spectra and experimental data provides a high level of confidence in the determined molecular structure. griffith.edu.au

Table 3: Summary of Computational Methods and Predicted Spectroscopic Properties

| Computational Method | Spectroscopic Property Predicted | Application |

| TD-DFT | UV-Visible Absorption Spectra nih.gov | Predicts electronic transitions (λmax) and color. |

| DFT | Infrared (IR) Vibrational Frequencies | Assigns vibrational modes to experimental IR bands. |

| GIAO-DFT | NMR Chemical Shifts (¹H, ¹³C) researchgate.net | Aids in the structural determination and assignment of NMR signals. |

| DFT | Raman Activities | Complements IR spectroscopy for vibrational analysis. |

Theoretical Vibrational Frequencies (IR, Raman)

There is no available research detailing the theoretical vibrational frequencies for this compound. Such studies would typically involve geometry optimization of the molecule's ground state followed by frequency calculations. These calculations would predict the positions of infrared (IR) and Raman active vibrational modes, which could then be compared with experimental spectra to confirm the molecular structure and understand its vibrational characteristics.

Nuclear Magnetic Resonance Chemical Shift Calculations (GIAO Method)

Similarly, specific Nuclear Magnetic resonance (NMR) chemical shift calculations for this compound using the Gauge-Including Atomic Orbital (GIAO) method are not found in the reviewed literature. The GIAO method is a widely accepted quantum chemical approach for calculating the magnetic shielding tensors of nuclei in a molecule. These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide theoretical ¹H and ¹³C NMR chemical shifts that are invaluable for the structural elucidation of organic compounds. While the GIAO method has been successfully applied to other triazole and triazine derivatives, its application to this compound has not been reported.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational flexibility and interactions with its environment. These simulations can reveal the accessible conformations of a molecule and the energetic barriers between them. At present, there are no published MD simulation or detailed conformational analysis studies specifically for this compound. Such research would be beneficial for understanding its dynamic structural properties and potential intermolecular interactions.

Coordination Chemistry and Metal Complexation of 1,2,4 Triazine 5 Carbaldehyde Oxime

1,2,4-Triazine-5-carbaldehyde Oxime as a Ligand System

This compound is a versatile ligand featuring multiple donor atoms: the nitrogen atoms of the triazine ring and the nitrogen and oxygen atoms of the oxime group. This arrangement allows for various coordination modes, making it a compelling candidate for the construction of diverse metal-organic architectures.

Chelation Modes and Binding Sites of the Oxime Group and Triazine Nitrogen Atoms

The 1,2,4-triazine (B1199460) ring contains three nitrogen atoms (at positions 1, 2, and 4), which are potential coordination sites. The oxime group (-CH=N-OH) offers two additional donor sites, the nitrogen and the hydroxyl oxygen. This multiplicity of binding sites allows for monodentate, bidentate, or bridging coordination.

Bidentate chelation is the most common coordination mode for ligands of this type, as it leads to the formation of thermodynamically stable five- or six-membered chelate rings. For this compound, several bidentate chelation modes are plausible. Coordination often occurs through one of the nitrogen atoms of the triazine ring and the nitrogen atom of the oxime group. For example, coordination involving the N(4) atom of the triazine ring and the oxime nitrogen would result in a stable five-membered ring. Similarly, chelation via the N(2) atom and the oxime nitrogen is also possible.

The oxime group itself can coordinate in different ways. It can act as a neutral ligand, binding through its nitrogen atom. Alternatively, upon deprotonation of the hydroxyl group, it can coordinate as an oximato anion, binding through both its nitrogen and oxygen atoms. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the solvent used. at.ua In some cases, the ligand may also act as a bridging unit, connecting two or more metal centers to form polynuclear complexes or coordination polymers. Triazine derivatives with additional donor atoms are known to exhibit strong chelating abilities and provide potential binding sites for complexation with various metal ions. researchgate.net

| Chelation Mode | Donor Atoms | Resulting Chelate Ring Size | Notes |

|---|---|---|---|

| Bidentate | Triazine N(4), Oxime N | 5-membered | A common and stable coordination mode. |

| Bidentate | Triazine N(2), Oxime N | 6-membered | Plausible alternative chelation. |

| Bidentate (Oximato) | Oxime N, Oxime O | 4-membered | Occurs upon deprotonation of the oxime; less common as a primary chelate. |

| Monodentate | Oxime N | - | Coordination through the oxime nitrogen only. |

| Monodentate | Triazine N(1), N(2) or N(4) | - | Coordination through a single triazine nitrogen. |

| Bridging | Triazine N(1)/N(2), Oxime N | - | Links multiple metal centers. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. nih.govnih.gov The choice of solvent (e.g., ethanol, methanol, or DMF) depends on the solubility of the reactants. The reaction is often carried out under reflux to ensure completion. researchgate.net The resulting metal complexes can be isolated as crystalline solids by filtration and purified by recrystallization. The stoichiometry of the complexes, typically with a metal-to-ligand ratio of 1:1 or 1:2, can be controlled by adjusting the molar ratios of the reactants. ijmpr.in

Characterization of these newly synthesized complexes is performed using a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identifies shifts in the vibrational frequencies of key functional groups (e.g., C=N of the triazine and oxime, N-O of the oxime) upon coordination to the metal ion, confirming the binding sites. tandfonline.com |

| NMR Spectroscopy (¹H, ¹³C) | Provides information on the ligand's structure in solution. Changes in the chemical shifts of protons and carbons near the binding sites indicate coordination. tcarts.in |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex. The appearance of new charge-transfer bands can confirm complex formation and provide insights into the coordination geometry. |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition and stoichiometry. |

| Elemental Analysis | Provides the percentage composition of C, H, and N, which is used to verify the empirical formula of the complex. tandfonline.com |

| X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. ijmpr.in |

| Magnetic Susceptibility | Determines the magnetic properties of the complex, which helps in deducing the geometry of paramagnetic metal centers (e.g., Co(II), Ni(II), Cu(II)). tandfonline.com |

Structural Aspects of Metal-Oxime/Triazine Complexes

Coordination Geometries and Supramolecular Interactions in Complexes

The coordination geometry around the metal center in these complexes is determined by the metal ion's nature, its oxidation state, and the ligand-to-metal ratio. Common geometries observed for transition metal complexes with related N-heterocyclic ligands include octahedral, tetrahedral, and square planar. tcarts.inmdpi.com For instance, a 1:2 metal-to-ligand complex with a bidentate ligand often results in an octahedral geometry for metal ions like Co(II) and Ni(II).

A significant feature of these complexes is their ability to form extended supramolecular networks through non-covalent interactions. nih.govrsc.org The hydroxyl group of the oxime is a key player in forming strong hydrogen bonds, typically of the O-H···N or O-H···O type, with adjacent complex molecules or solvent molecules. nih.gov Furthermore, the aromatic 1,2,4-triazine ring can participate in π-π stacking interactions, which contribute to the stability and packing of the crystal lattice. nih.gov These supramolecular interactions can lead to the formation of one-, two-, or three-dimensional structures. nih.gov

Influence of Metal Centers on Ligand Conformation

The coordination of this compound to a metal center can significantly influence the ligand's conformation. The formation of a chelate ring imposes rigid geometric constraints, locking the ligand into a more planar conformation than it would adopt in its free state. The specific metal ion also plays a role; its size, charge, and preferred coordination geometry dictate the bond angles and distances within the coordination sphere. This can lead to slight distortions in the triazine ring or the orientation of the carbaldehyde oxime substituent to accommodate the metal's coordination preferences. nih.gov For example, coordination can facilitate a conformational change that is necessary for effective complexation.

Metal-Mediated Transformations and Reactivity of Oximes in Coordination Spheres

Coordinating the this compound ligand to a metal center not only stabilizes the ligand but can also alter its intrinsic reactivity. at.ua The electron-withdrawing effect of the metal ion can activate the ligand for various chemical transformations.

One of the most notable effects is the significant increase in the acidity of the oxime's hydroxyl proton upon N-coordination. This makes the ligand more susceptible to deprotonation, even under mildly basic conditions, facilitating the formation of oximato complexes. at.ua This enhanced acidity can be a crucial factor in catalytic processes where proton transfer is involved.

Furthermore, coordinated oximes can undergo metal-mediated reactions that are difficult to achieve with the free ligand. An example is the Beckmann rearrangement, the conversion of an oxime to an amide, which can be promoted by Lewis acidic metal ions. at.ua The metal ion activates the oxime group, facilitating the rearrangement. Similarly, metal-assisted hydrolysis of the oxime to the corresponding aldehyde and a hydroxylamine (B1172632) derivative can occur, a reaction driven by the electrophilic activation of the coordinated oxime ligand. at.ua Coordination to a metal can also enhance the reactivity of the triazine ring itself, for example, by facilitating reactions like inverse electron demand Diels-Alder cycloadditions. rsc.org

Mechanistic Biological Studies and Enzyme Inhibition Modalities Involving 1,2,4 Triazine 5 Carbaldehyde Oxime Analogues

Structural and Molecular Basis of Enzyme-Ligand Interactions

Understanding how triazine-based inhibitors bind to their target enzymes at a molecular level is crucial for designing more potent and selective drugs. Computational techniques like molecular docking are invaluable tools in this endeavor.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically an enzyme or protein). tandfonline.commdpi.com This technique is instrumental in identifying the binding pockets—the cavities or grooves on the enzyme surface where a ligand can bind.

In studies involving triazine derivatives, docking simulations have been used to elucidate how these compounds fit into the binding sites of various enzymes. For example, docking studies on 1,3,5-triazine (B166579) derivatives targeting PI3K-α kinase revealed that the compounds occupy a pocket formed by key amino acid residues like Lys802, Val851, and Asp933. tandfonline.com Similarly, for s-triazine derivatives targeting bacterial DNA gyrase, docking helped identify a potential new binding site involving residues such as Ser-172 and Asn-181 in E. coli. mdpi.com These studies allow researchers to visualize the binding mode and rationalize the observed inhibitory activity, guiding the synthesis of new analogues with improved binding characteristics.

The stability of the enzyme-ligand complex is determined by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: This is a crucial electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of enzyme inhibition, hydrogen bonds frequently form between the functional groups on the triazine inhibitor (e.g., nitrogen atoms in the triazine ring, oxime groups) and amino acid residues in the enzyme's binding pocket (e.g., Asp, Ser, Val). tandfonline.comnih.gov For instance, the docking of a 1,3,5-triazine derivative with B-Raf kinase showed hydrogen bond formation with the residue Asp594. tandfonline.com

Case Studies of Enzyme Modulation by Triazine-Oxime Structures

Derivatives of the 1,2,4-triazine (B1199460) scaffold have been extensively studied for their potential to inhibit a wide range of enzymes implicated in various diseases. Kinetic and molecular docking studies have been pivotal in characterizing their mechanism of action.

One study reported the synthesis of triazolo[4,3-b] byjus.comlibretexts.orgyoutube.comtriazine derivatives as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism and relevant to diabetes. nih.gov Kinetic analysis determined the mode of inhibition, while molecular docking confirmed the binding interactions of the most potent compounds. nih.gov Another research effort focused on 1,2,4-amino-triazine derivatives as inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs), which are key regulators of cellular metabolism, particularly in cancer. nih.gov Docking studies confirmed the ability of these compounds to hamper PDK activity, and mechanistic studies showed they could induce cancer cell death. nih.gov

Similarly, various 1,2,4-triazole (B32235) derivatives, which share structural similarities with triazines, have been shown to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov

Cholinesterase Inhibition and Reactivation Mechanisms

Analogues of 1,2,4-triazine-5-carbaldehyde oxime are investigated for their dual role as both inhibitors and reactivators of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for regulating neurotransmission, and their inhibition is a key strategy for managing conditions like Alzheimer's disease. Conversely, reactivation of cholinesterases is vital in treating poisoning by organophosphorus nerve agents and pesticides.

The inhibitory mechanism of triazine analogues often involves interaction with key sites within the enzyme's active gorge. nih.govnih.gov Molecular docking studies on similar triazine-based inhibitors have shown that the triazine core can establish interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govnih.gov The PAS is a secondary binding site that can allosterically modulate the enzyme's catalytic activity. For a 1,2,4-triazine oxime analogue, the triazine ring could anchor the molecule to the PAS, while other parts of the structure interact with the CAS.

The oxime group (-CH=NOH) is a potent nucleophile, crucial for the reactivation of cholinesterases that have been irreversibly inhibited by organophosphorus (OP) compounds. researchgate.netnih.govresearchgate.net The OP agent phosphorylates a critical serine residue in the enzyme's active site, rendering it inactive. researchgate.netnih.gov An oxime reactivator works by nucleophilically attacking the phosphorus atom of the phosphyl-enzyme conjugate, leading to the formation of a phosphonylated oxime and the regeneration of the active enzyme. nih.gov The efficacy of this reactivation is highly dependent on the oxime's structure, which dictates its ability to fit within the active site gorge and orient itself correctly for the attack on the phosphorus atom. researchgate.netnih.gov The steric bulk of groups surrounding the phosphorus and within the enzyme's active site can significantly hinder or facilitate this process. nih.gov

For this compound analogues, the triazine core could serve to properly position the oxime group within the active site, potentially enhancing reactivation efficiency compared to simpler oximes.

Cyclin-Dependent Kinase Inhibition Mechanisms

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. wikipedia.orgjohnshopkins.edu Inhibitors of CDKs, particularly CDK4 and CDK6, have emerged as important cancer therapeutics. wikipedia.org The primary mechanism of action for most small-molecule CDK inhibitors is competitive binding to the ATP-binding pocket of the kinase. nih.govyoutube.com

The CDK4/6-cyclin D complex controls the G1-S phase transition of the cell cycle by phosphorylating the retinoblastoma (Rb) tumor suppressor protein. johnshopkins.edunih.gov Phosphorylation of Rb releases the E2F transcription factor, allowing the transcription of genes necessary for DNA synthesis and cell cycle progression. nih.gov By blocking the ATP-binding site, 1,2,4-triazine-based inhibitors prevent the phosphorylation of Rb, inducing cell cycle arrest in the G1 phase and inhibiting cancer cell proliferation. wikipedia.orgyoutube.com

Computational Structure-Activity Relationship (SAR) Studies

Elucidating Structural Features Governing Specific Enzyme Interactions